Cas no 1017178-99-2 (N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide)

N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- EN300-26597779
- N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide
- 1017178-99-2
- AKOS034629072
- Z85019419
-
- Inchi: 1S/C18H21N3O4S/c1-4-10-25-14-8-7-12(11-15(14)24-2)16(22)20-21-17(23)13-6-5-9-19-18(13)26-3/h5-9,11H,4,10H2,1-3H3,(H,20,22)(H,21,23)
- InChI Key: HGMYCWWKGZDKAP-UHFFFAOYSA-N
- SMILES: S(C)C1C(=CC=CN=1)C(NNC(C1C=CC(=C(C=1)OC)OCCC)=O)=O
Computed Properties
- Exact Mass: 375.12527733g/mol
- Monoisotopic Mass: 375.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 466
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 115Ų
N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597779-0.05g |
N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide |
1017178-99-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide Related Literature
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide
Introduction to N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide (CAS No. 1017178-99-2)
N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide, a compound with the CAS number 1017178-99-2, is a sophisticated organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that exhibit a wide range of biological activities, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound features a pyridine core, which is a common scaffold in many bioactive molecules. The presence of multiple functional groups, such as 3-methoxy-4-propoxybenzoyl and methylsulfanyl, contributes to its unique chemical properties and potential biological interactions. These groups not only enhance the compound's solubility and stability but also play a crucial role in modulating its biological activity.
In recent years, there has been growing interest in the development of novel pyridine-based compounds due to their versatility and efficacy in various therapeutic applications. The N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide structure has been extensively studied for its potential role in inhibiting key enzymes and pathways involved in diseases such as cancer, inflammation, and neurodegeneration. Its ability to interact with biological targets at the molecular level makes it an attractive candidate for further pharmacological exploration.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The pyridine core and the attached functional groups provide multiple sites for interaction with biological targets, allowing for precise modulation of biological processes. This specificity is crucial for developing drugs that are effective against specific disease states while minimizing side effects.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery. For instance, researchers have demonstrated that compounds containing pyridine moieties can exhibit potent anti-inflammatory properties by inhibiting key inflammatory pathways. The N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide compound has shown promise in preclinical studies as a potential anti-inflammatory agent, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in achieving the desired molecular structure. These techniques not only improve the efficiency of the synthesis but also allow for the introduction of complex functional groups with high precision.
In addition to its therapeutic potential, this compound has also been explored for its role in chemical biology research. By studying its interactions with various biological targets, researchers can gain valuable insights into the mechanisms underlying various diseases. This information can then be used to develop more effective drugs and therapeutic strategies.
The< strong>N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide structure has also been investigated for its potential role in material science applications. Pyridine-based compounds are known for their ability to form stable coordination complexes with metals, making them useful in catalysis and material design. Further research into this compound may uncover new applications in these fields.
The future prospects of this compound are promising, with ongoing research aimed at optimizing its synthesis and exploring new therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating these findings into tangible benefits for patients. As our understanding of molecular interactions continues to grow, compounds like N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide are poised to play a significant role in shaping the future of medicine.
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